molecular formula C15H24N2O2 B13936584 tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B13936584
M. Wt: 264.36 g/mol
InChI Key: PYCUQPCBBCAYMF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and an ethynyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Ethynyl Group: The ethynyl group is attached using a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

    Protection of Functional Groups: Throughout the synthesis, various functional groups are protected and deprotected as needed to ensure the desired product is obtained.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong acids or bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine and azetidine rings can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

    tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the ethynyl group, leading to different chemical and biological properties.

    tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of an azetidine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of the piperidine, azetidine, and ethynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24N2O2/c1-5-12-10-17(11-12)13-6-8-16(9-7-13)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3

InChI Key

PYCUQPCBBCAYMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C#C

Origin of Product

United States

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